chemical structure and properties of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
chemical structure and properties of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
An In-depth Technical Guide to 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione: A Novel Heterocyclic Scaffold for Drug Discovery
Executive Summary
This technical guide provides a comprehensive analysis of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, a novel chemical entity that merges two pharmacologically significant scaffolds: isoquinoline and maleimide. The isoquinoline core is a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The maleimide moiety is a reactive electrophile, renowned for its utility in bioconjugation and as a covalent inhibitor targeting cysteine residues in proteins.[6] This guide elucidates the chemical structure, physicochemical properties, a robust synthetic pathway, and the predicted biological activities of the title compound. We further propose detailed experimental workflows for its synthesis and biological evaluation, positioning it as a promising candidate for further investigation in drug development programs, particularly in oncology and inflammation research.
Introduction: The Strategic Fusion of Two Pharmacophoric Titans
In the landscape of medicinal chemistry, the design of novel molecular architectures with enhanced therapeutic potential is a paramount objective. The conjugation of distinct pharmacophores into a single molecule is a proven strategy to achieve synergistic effects, improved selectivity, and novel mechanisms of action. The compound 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a quintessential example of this design philosophy, bringing together the rich pharmacological heritage of isoquinoline with the functional reactivity of maleimide.
The Isoquinoline Moiety: A Privileged Scaffold
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry and drug discovery.[5] It is abundantly found in nature, forming the core of a vast family of alkaloids like papaverine and morphine.[7][8] Synthetic isoquinoline derivatives are integral to a multitude of marketed drugs, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and CNS-modulating effects.[1][2][9] Their biological promiscuity stems from their ability to interact with diverse biological targets, including kinases, topoisomerases, and microtubules, often through mechanisms like apoptosis induction and cell cycle arrest.[1][2]
The Maleimide Moiety: A Versatile Tool for Covalent Targeting
Maleimides are five-membered heterocyclic compounds containing a highly electrophilic carbon-carbon double bond.[6] This feature makes them potent Michael acceptors, enabling them to react readily with nucleophiles, most notably the thiol group of cysteine residues in proteins.[6] This thiol-selective reactivity is the foundation of their extensive use in bioconjugation chemistry for creating antibody-drug conjugates (ADCs) and labeling proteins.[10] In drug design, the maleimide ring serves as a "warhead" for designing covalent inhibitors, which can offer advantages of increased potency, prolonged duration of action, and the ability to target shallow binding pockets. Derivatives of pyrrole-2,5-dione have demonstrated potential as cholesterol absorption inhibitors and have shown anti-proliferative activity against various cancer cell lines.[11]
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for guiding formulation development.
Chemical Structure
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IUPAC Name: 1-(isoquinolin-5-yl)-1H-pyrrole-2,5-dione
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Molecular Formula: C₁₃H₈N₂O₂
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Canonical SMILES: O=C1C=CC(=O)N1C2=CC=CC3=C2C=CN=C3
Physicochemical Data
The following table summarizes the key physicochemical properties of the title compound. Experimental values are prioritized; where unavailable, computationally predicted values are provided as a reference.
| Property | Value | Source |
| Molecular Weight | 224.22 g/mol | Calculated |
| logP (Octanol/Water) | 1.35 (Predicted) | ChemDraw Prediction |
| Topological Polar Surface Area (TPSA) | 50.8 Ų | ChemDraw Prediction |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Melting Point | >200 °C (Predicted) | Based on similar structures |
| Appearance | Off-white to yellow solid (Expected) | Based on similar structures |
Spectral Characterization (Predicted)
Structural confirmation would rely on standard spectroscopic methods:
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¹H NMR: Expected signals would include two distinct singlets or doublets for the vinylic protons on the maleimide ring (typically δ 6.8-7.0 ppm), alongside a complex multiplet pattern in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons of the isoquinoline ring system.
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¹³C NMR: Carbonyl carbons of the maleimide would appear downfield (δ ~170 ppm). Aromatic carbons of the isoquinoline and the vinylic carbons of the maleimide would resonate in the δ 120-150 ppm range.
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FT-IR: Strong characteristic absorption bands for the C=O stretching of the imide group (approx. 1700-1780 cm⁻¹) and C=C stretching in the aromatic and maleimide rings (approx. 1500-1600 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 224.22 would confirm the molecular weight.
Synthesis and Reaction Mechanism
The most direct and efficient synthesis of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves the condensation of 5-aminoisoquinoline with maleic anhydride. This reaction proceeds via a two-step mechanism: nucleophilic acyl substitution followed by a dehydrative cyclization.
Caption: Synthetic route for 1-(isoquinolin-5-yl)-1H-pyrrole-2,5-dione.
Experimental Protocol: Synthesis of 1-(isoquinolin-5-yl)-1H-pyrrole-2,5-dione
This protocol is based on standard procedures for the synthesis of N-substituted maleimides.[6][12]
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Reaction Setup: To a solution of 5-aminoisoquinoline (1.0 eq) in glacial acetic acid (10 mL per gram of amine), add maleic anhydride (1.1 eq) in a single portion at room temperature.
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Formation of Intermediate: Stir the reaction mixture at room temperature for 1-2 hours. The intermediate maleamic acid may precipitate from the solution.
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Cyclization: Add anhydrous sodium acetate (0.5 eq) and acetic anhydride (2.0 eq) to the reaction mixture. Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-water with vigorous stirring.
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Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold water and a cold solution of saturated sodium bicarbonate to remove acetic acid, followed by another wash with cold water until the filtrate is neutral.
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Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure product.
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Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Predicted Biological Activity and Therapeutic Potential
The hybrid nature of this molecule suggests several compelling avenues for therapeutic application, primarily centered on its potential as a covalent modulator of protein function.
Hypothesized Mechanism of Action: Covalent Kinase Inhibition
A primary predicted mechanism of action is the irreversible inhibition of protein kinases. Many isoquinoline-based compounds are known to be competitive inhibitors of the ATP-binding site of kinases involved in oncogenic signaling, such as the PI3K/Akt/mTOR pathway.[1][2] The strategic placement of the maleimide "warhead" could allow the molecule to first bind reversibly to a kinase active site (driven by the isoquinoline moiety) and then form a permanent covalent bond with a nearby, non-catalytic cysteine residue. This dual-action mechanism can lead to high specificity and durable target engagement.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Other Potential Applications
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Anticancer: Beyond kinase inhibition, the compound could interfere with microtubule polymerization or act as a topoisomerase inhibitor, activities associated with both isoquinoline and pyrrolidone scaffolds.[1]
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Anti-inflammatory: Certain maleimide derivatives have shown anti-inflammatory effects, potentially by inhibiting key signaling proteins in inflammatory pathways like NF-κB.[11]
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Antimicrobial: The isoquinoline core is present in many natural antimicrobial agents, suggesting potential utility against bacterial or fungal pathogens.[1][2][5]
Proposed Experimental Workflows for Evaluation
A structured approach is necessary to validate the therapeutic potential of this compound. The following workflow outlines key experiments from initial screening to mechanism-of-action studies.
Caption: High-level workflow for biological evaluation.
Protocol: In Vitro Cell Proliferation (MTS Assay)
This protocol assesses the compound's effect on the metabolic activity and proliferation of cancer cells.
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Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
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Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
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MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
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Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione represents a rationally designed molecule with significant therapeutic promise. The fusion of the biologically active isoquinoline scaffold with the cysteine-reactive maleimide warhead creates a powerful platform for developing targeted covalent inhibitors. Its predicted activity against key oncogenic pathways warrants a comprehensive investigation.
Future research should focus on:
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Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and purity.
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Biological Screening: Performing the proposed in vitro and cell-based assays to identify primary biological targets and confirm anti-proliferative activity.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution pattern on the isoquinoline ring to optimize potency and selectivity.
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In Vivo Efficacy: Advancing promising candidates into preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.
This molecule stands as a compelling starting point for a drug discovery program aimed at developing next-generation therapeutics for cancer and other debilitating diseases.
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- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflamm
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